1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride
Description
Properties
CAS No. |
1008774-64-8 |
|---|---|
Molecular Formula |
C14H18ClN3S |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
2-phenyl-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C14H17N3S.ClH/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17;/h1-5,11,15H,6-10H2;1H |
InChI Key |
YSORTRTUYOZOQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CSC(=N2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Phenyl-1,3-thiazole Intermediates
The 1,3-thiazole ring is typically synthesized via cyclization reactions involving thiosemicarbazone derivatives and α-haloketones or α-haloaldehydes, as reported in heterocyclic synthesis literature. For example:
Thiosemicarbazone derivatives react with phenacyl bromide or chloroacetone in 1,4-dioxane under reflux with triethylamine as a base to form 2-phenylthiazole derivatives.
Alternatively, condensation of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in aqueous sodium carbonate yields thiazolone intermediates, which can be further cyclized to thiazole rings.
Coupling with Piperazine
The critical step involves coupling the thiazolylmethyl intermediate with piperazine:
The nucleophilic secondary amine of piperazine attacks the electrophilic methylene halide or mesylate derivative of the thiazole intermediate.
This alkylation is typically performed in polar aprotic solvents such as acetonitrile or DMF, often in the presence of a base to facilitate nucleophilic substitution.
Purification of the resulting 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine is achieved by column chromatography.
Formation of Hydrochloride Salt
The free base form of the compound is dissolved in a suitable solvent like methanol or ethanol.
Treatment with hydrochloric acid (HCl) gas or methanolic HCl yields the hydrochloride salt, which precipitates as a crystalline solid, enhancing stability and handling.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Thiazole ring formation | Thiosemicarbazone + phenacyl bromide, reflux in 1,4-dioxane with TEA | 2-Phenyl-1,3-thiazole derivative |
| 2 | Alkylation at 4-position | Reaction with chloromethyl halide or mesylate in acetonitrile | 4-(Chloromethyl)-2-phenyl-1,3-thiazole |
| 3 | Nucleophilic substitution | 4-(Chloromethyl)-thiazole + piperazine in acetonitrile, base | 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine |
| 4 | Salt formation | Treatment with HCl in methanol | 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride |
Experimental Data and Yields
The initial thiazole ring formation typically proceeds with yields ranging from 60% to 85%, depending on solvent and base choice.
Alkylation steps for methylene introduction yield 70–90% under optimized conditions.
Piperazine coupling reactions generally yield 65–80%, with purification by chromatography enhancing purity to >98%.
Hydrochloride salt formation is quantitative with high crystallinity and purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic signals for the methylene protons bridging the thiazole and piperazine rings, aromatic protons of the phenyl group, and piperazine methylene protons.
Mass Spectrometry (MS): Confirms molecular weight consistent with the hydrochloride salt.
Elemental Analysis: Matches calculated values for C, H, N, S, and Cl.
Melting Point: Hydrochloride salt typically shows a sharp melting point, indicative of purity.
Chemical Reactions Analysis
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its anticancer properties and its potential use in the treatment of various cancers.
Mechanism of Action
The mechanism of action of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Thiazole vs. This could enhance interactions with sulfur-binding enzymes or receptors . In contrast, flunarizine’s bis(4-fluorophenyl)methyl group increases lipophilicity, favoring blood-brain barrier penetration, while the cinnamyl group adds rigidity .
Substituent Effects: Halogenation: Fluorine in flunarizine and 4-(4-fluorophenyl)thiazole derivatives improves metabolic stability and bioavailability compared to the target’s non-halogenated phenyl group . Bulkiness: HY-A0128A’s tert-butyl group () may hinder receptor access, whereas the target’s phenyl-thiazole-methyl group balances steric effects and binding flexibility .
Pharmacological Nuances: HBK Series (): Substituted phenoxyethyl chains (e.g., HBK15’s chloro-methyl group) likely enhance antihistamine activity by mimicking histamine’s imidazole ring interactions . Tyrosine Kinase Inhibitors (): The 4-fluorobenzyl fragment optimizes kinase binding through fluorine’s electron-withdrawing effects, a feature absent in the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight | logP (Predicted) | Solubility (HCl salt) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 293.81 g/mol | 2.8 | High | Thiazole, piperazine |
| Flunarizine HCl | 477.41 g/mol | 5.1 | Moderate | Fluorophenyl, cinnamyl |
| 1-(4-Fluorobenzyl)piperazine | 178.24 g/mol | 2.2 | High | Fluorobenzyl |
| HBK15 | 418.93 g/mol | 3.5 | Moderate | Chlorophenoxy, methoxy |
- Solubility : Piperazine hydrochloride salts generally exhibit high aqueous solubility, critical for oral bioavailability .
Biological Activity
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C14H18ClN3S
- Molecular Weight : 295.83 g/mol
- CAS Number : 1177319-42-4
- IUPAC Name : 2-phenyl-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride
Synthesis Methods
The synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride typically involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with piperazine under reflux conditions in an organic solvent such as ethanol or methanol. The product is purified through recrystallization or column chromatography. Advanced industrial methods may utilize continuous flow reactors for enhanced yield and quality control .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride has effective antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Candida albicans | 0.5 mg/mL |
The compound's mechanism of action likely involves the inhibition of essential bacterial enzymes or disruption of cell membrane integrity, leading to bacterial cell death .
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity. Studies reveal its effectiveness against common fungal pathogens, making it a candidate for further development in antifungal therapies .
Anticancer Potential
Emerging research suggests that 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride may possess anticancer properties. Preliminary studies indicate that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This effect is attributed to its ability to interact with specific molecular targets involved in tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives:
- Antimicrobial Efficacy : A study published in MDPI evaluated various thiazole derivatives for their antimicrobial activity. The results showed that compounds similar to 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride exhibited potent antibacterial effects with MIC values comparable to established antibiotics .
- Anticancer Activity : Research conducted on thiazole-based compounds revealed their potential in cancer therapy. The compounds were shown to inhibit tumor growth in vitro and in vivo models, suggesting a promising avenue for cancer treatment .
- Mechanistic Insights : Investigations into the mechanism of action highlighted that these compounds could modulate key signaling pathways involved in microbial resistance and cancer proliferation, further supporting their therapeutic potential .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
